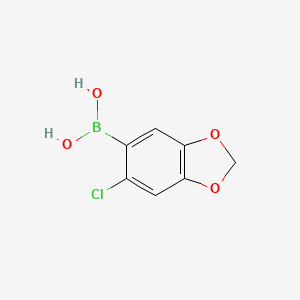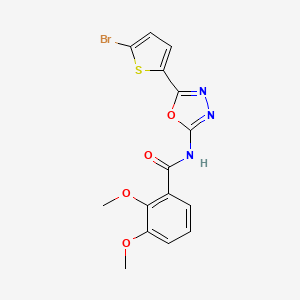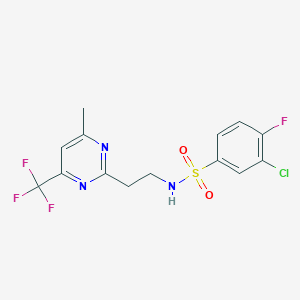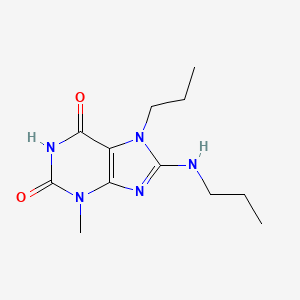
4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide, commonly known as MIUB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MIUB is a small molecule inhibitor that has been shown to interact with various cellular signaling pathways, making it a promising candidate for the development of novel drugs. In
Aplicaciones Científicas De Investigación
Selective Histone Deacetylase 6 Inhibitors for Alzheimer's Disease
Compounds similar to "4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide" have been reported for their selective inhibition of histone deacetylase 6 (HDAC6). One such compound demonstrated potent inhibitory selectivity against HDAC6, suggesting a potential for treating Alzheimer's disease. The compound was found to decrease phosphorylation and aggregation of tau proteins, showing neuroprotective activity and improving learning and memory impairments in animal models, indicating its potential as a therapeutic agent for Alzheimer's disease (Lee et al., 2018).
Improved Melanoma Uptake and Tissue Selectivity
Research on N-(dialkylaminoalkyl)benzamides, related to the chemical structure of interest, has focused on improving melanoma uptake and tissue selectivity. Structure-activity relationship studies led to compounds with significantly higher melanoma uptake, facilitated by their metabolic stability and slow urinary excretion. These findings underscore the potential of such compounds for melanoma imaging and possibly for radionuclide therapy (Eisenhut et al., 2000).
Neuroleptic Activity
Benzamides, including those structurally related to "4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide", have been synthesized and evaluated for their neuroleptic activity. These compounds have shown promise in inhibiting apomorphine-induced stereotyped behavior in rats, suggesting their potential as neuroleptic drugs. Specifically, certain derivatives have demonstrated significant potency, indicating their potential in the treatment of psychosis with fewer side effects (Iwanami et al., 1981).
Antihypertensive Activity
The synthesis of 1-aralkyl-4-ureidopiperidines, related to the chemical structure of interest, has been reported with some compounds showing more potent antihypertensive effects than their benzamidopiperidine counterparts. This highlights the potential of these compounds in the development of new antihypertensive medications (Archibald et al., 1980).
Supramolecular Packing Motifs
Studies have also focused on the supramolecular packing motifs of compounds with similar structures, demonstrating novel modes of self-assembly. This research provides insights into the structural organization relevant for designing materials with specific properties, suggesting potential applications beyond the pharmaceutical domain (Lightfoot et al., 1999).
Propiedades
IUPAC Name |
4-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-26-11-10-23-12-16(15-4-2-3-5-17(15)23)22-19(25)21-14-8-6-13(7-9-14)18(20)24/h2-9,12H,10-11H2,1H3,(H2,20,24)(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPENPBJTXMVWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

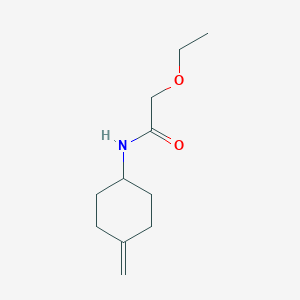
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2511868.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2511869.png)
![N-(3-chlorophenyl)-2-(3-{[(4-methylphenyl)carbamoyl]methyl}-2-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide](/img/structure/B2511873.png)
![N-(3-chlorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2511875.png)

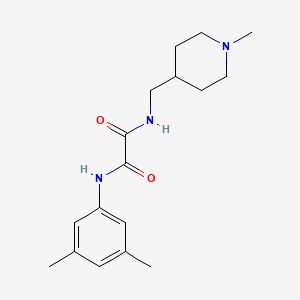
![Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2511880.png)

![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)
